molecular formula C20H16ClN3O5S B5232059 N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5232059
M. Wt: 445.9 g/mol
InChI Key: VKLOPLATHMBAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CNQX, is a compound that belongs to the class of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptors, particularly the AMPA subtype. CNQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and blocks the binding of glutamate, thereby preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This results in the inhibition of synaptic transmission and the suppression of excitatory neuronal activity.
Biochemical and physiological effects:
N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP), a cellular mechanism that underlies learning and memory. It also reduces the excitability of hippocampal neurons and suppresses the generation of epileptic seizures. In addition, N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects against ischemic injury and oxidative stress.

Advantages and Limitations for Lab Experiments

N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which allows for the specific investigation of the role of these receptors in various physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities. However, N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, including its potential toxicity and the possibility of off-target effects on other glutamate receptor subtypes.

Future Directions

There are several future directions for the use of N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One area of interest is the investigation of the role of glutamate receptors in psychiatric disorders such as depression and schizophrenia. N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been proposed as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective and potent antagonists of glutamate receptors, which could have therapeutic applications in a wide range of neurological and psychiatric disorders.

Synthesis Methods

N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by several methods, including the reaction of 2-chloroaniline, 4-nitrophenylhydrazine, and phenylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with glycine to form N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking the excitatory effects of glutamate on AMPA receptors, which are involved in synaptic plasticity, learning, and memory. N~1~-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been used to study the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c21-18-8-4-5-9-19(18)22-20(25)14-23(15-10-12-16(13-11-15)24(26)27)30(28,29)17-6-2-1-3-7-17/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLOPLATHMBAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

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